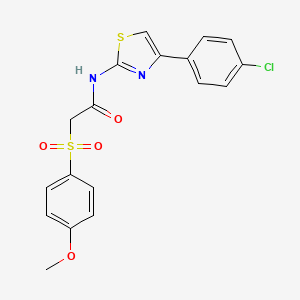

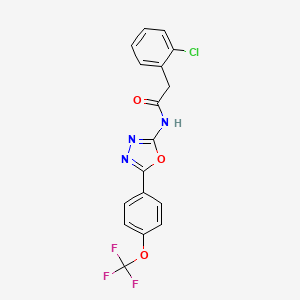

![molecular formula C18H27NO3S B3018274 (E)-N-[[1-(4-羟基丁烷-2-基)环丁基]甲基]-2-(4-甲苯基)乙烯磺酰胺 CAS No. 1798428-59-7](/img/structure/B3018274.png)

(E)-N-[[1-(4-羟基丁烷-2-基)环丁基]甲基]-2-(4-甲苯基)乙烯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide and related compounds involves innovative procedures that have been developed to improve efficiency in the chemical and pharmaceutical industries. One such method is described in a study where E-arylethenesulfonamides are synthesized from 1-hydroxy-1-arylalkanes through a one-pot, two-step procedure . This process is particularly noteworthy due to the unusual reactivity of 1-phenyl-1-ethanesulfonic acid with thionyl chloride, which prompted a mechanistic investigation leading to the new synthesis method. The simplicity of the starting materials and the straightforward nature of this one-pot synthesis make it an attractive method for preparing compounds like (E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is crucial for their biological activity. In the context of kynurenine 3-hydroxylase inhibitors, the structure-activity relationship (SAR) has been explored to identify high-affinity inhibitors . Although the specific structure of (E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide is not detailed in the provided papers, the SAR studies of similar sulfonamides suggest that small modifications to the molecular structure can significantly impact the potency and selectivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of sulfonamides is influenced by their molecular structure. The synthesis process mentioned earlier indicates that the reactivity of the sulfonic acid precursor can be harnessed to create the desired ethenesulfonamide linkage . Additionally, the biochemical evaluation of related sulfonamide compounds as enzyme inhibitors demonstrates that these molecules can interact with biological targets, leading to the inhibition of kynurenine 3-hydroxylase . This suggests that (E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide may also participate in specific chemical reactions within biological systems, potentially acting as an inhibitor of relevant enzymes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide are not explicitly discussed in the provided papers, the properties of sulfonamides in general can be inferred. Sulfonamides typically exhibit good stability and solubility characteristics, which are important for their function as pharmaceutical agents . The presence of the sulfonamide group can also influence the acidity and basicity of the compound, affecting its solubility and reactivity. The specific substituents on the aromatic ring and the alkyl chain length can further modify these properties, tailoring the compound for its intended use .

科学研究应用

药理活性和药物发现

- 内皮素拮抗剂:联苯磺酰胺已被确定为新型内皮素-A (ETA) 选择性拮抗剂,显示出改善的结合和功能活性。具有疏水基团和氨基官能团的化合物在抑制大鼠中 ET-1 输注引起的升压作用方面显示出显着的口服活性,表明在心血管疾病中具有潜在应用 (Murugesan 等人,1998 年)。

合成化学和化学转化

- 催化的级联反应:N-(4-羟基-4,4-二芳基丁-2-炔基)-4-甲基-N-丙-2-炔基苯磺酰胺与亚甲基环丙烷的刘易斯酸催化反应在温和条件下以良好的产率产生多环化合物和衍生物。这证明了该化合物在促进复杂化学转化中的作用,有助于合成新的化学实体 (Yao 和 Shi,2009 年)。

生物活性和药物设计

- 抗癌和抗菌剂:对有机锡(IV)配合物(包括氨基乙酸官能化的席夫碱有机锡(IV)配合物)的研究显示出对各种人肿瘤细胞系具有显着的体外细胞毒性。这突出了磺酰胺衍生物在设计和开发新抗癌药物中的潜力 (Basu Baul 等人,2009 年)。

作用机制

Target of Action

It’s worth noting that similar compounds have been linked to thecytochrome P450 system . This system plays a crucial role in the metabolism of various substances within the body.

Mode of Action

Compounds of a similar nature have been observed to undergo oxidation by the cytochrome p450 system . This leads to the production of various metabolites, some of which may have biological activity.

Biochemical Pathways

The cytochrome P450 system is involved in the metabolism of various drugs and endogenous compounds .

Pharmacokinetics

The involvement of the cytochrome p450 system in its metabolism suggests that it may undergo extensive hepatic metabolism .

Result of Action

The involvement of the cytochrome p450 system suggests that it may lead to the production of various metabolites, some of which may have biological activity .

属性

IUPAC Name |

(E)-N-[[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c1-15-4-6-17(7-5-15)9-13-23(21,22)19-14-18(10-3-11-18)16(2)8-12-20/h4-7,9,13,16,19-20H,3,8,10-12,14H2,1-2H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYKMSZMRMNXIC-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCC2)C(C)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CCC2)C(C)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

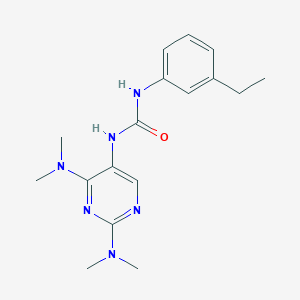

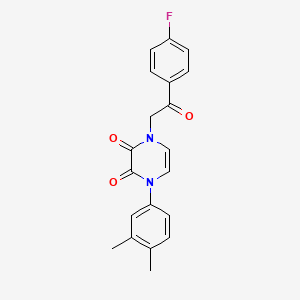

![2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B3018191.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

![Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate](/img/structure/B3018194.png)

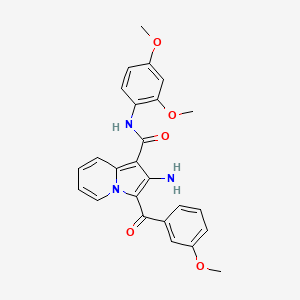

![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3018199.png)

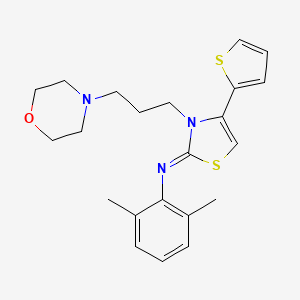

![3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B3018201.png)

![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B3018206.png)

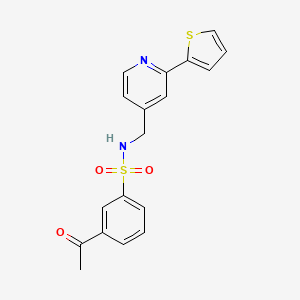

![7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3018212.png)